Temporin-LT1
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLPGLIAGIAKML |
Origin of Product |
United States |
Structural Characterization and Biophysical Studies of Temporin Lt1
Primary Sequence and Amidated C-terminus Features
Temporin-LT1 is a 13-amino acid peptide. nih.govnovoprolabs.com Its primary structure is composed of the sequence Phenylalanine-Leucine-Proline-Glycine-Leucine-Isoleucine-Alanine-Glycine-Isoleucine-Alanine-Lysine-Methionine-Leucine. novoprolabs.comcreative-peptides.com A key characteristic of this compound, and temporins in general, is the amidation of its C-terminus. conicet.gov.armdpi.comnih.gov This post-translational modification, where the C-terminal carboxyl group is converted to an amide, is common among amphibian AMPs and is understood to be crucial for their biological activity. mdpi.com The primary sequence is rich in hydrophobic residues, a defining feature of the temporin family. conicet.gov.arnih.gov
| Property | Details |
|---|---|
| One-Letter Sequence | FLPGLIAGIAKML-NH2 |
| Three-Letter Sequence | Phe-Leu-Pro-Gly-Leu-Ile-Ala-Gly-Ile-Ala-Lys-Met-Leu-NH2 |
| Length (Amino Acids) | 13 |
| C-terminal Modification | Amidation |
| Natural Source | Hylarana latouchii |
Secondary Structure Elucidation in Biological Environments
The biological function of peptides like this compound is intrinsically linked to their three-dimensional structure, which can change dramatically depending on the surrounding environment.
Alpha-Helical Conformation Induction
In aqueous solutions, such as water or phosphate-buffered saline, temporins typically lack a defined, ordered structure, existing in a random coil conformation. mdpi.comnih.govresearchgate.net However, upon encountering a hydrophobic environment, such as that provided by a bacterial cell membrane, they undergo a significant conformational change. conicet.gov.armdpi.com
Studies on various temporins, including the closely related and well-studied Temporin L, demonstrate a transition from a disordered state to a predominantly alpha-helical structure in the presence of membrane-mimicking agents like sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE). mdpi.comnih.govresearchgate.net Circular dichroism (CD) spectroscopy is a key technique used to observe this transition, showing characteristic spectral shifts indicative of alpha-helix formation. nih.govresearchgate.netnih.gov For instance, experiments with Temporin L show a gradual shift to an alpha-helical state in TFE solutions, with the structure becoming almost completely helical at a 20% TFE concentration. researchgate.net Given the high sequence similarity and shared characteristics among temporins, it is inferred that this compound follows this pattern, adopting an alpha-helical conformation as it partitions into the lipid environment of a target membrane. researchgate.net This induced helical structure is considered essential for its function. conicet.gov.ar
Conformational Flexibility and Environmental Influence
The transition to an alpha-helical structure is a hallmark of the environmental influence on temporin conformation. The shift from a water-based (hydrophilic) to a lipid-based (hydrophobic) environment is the primary trigger for this structural organization. mdpi.comresearchgate.net Molecular dynamics simulations of Temporin L, a close homolog, reveal that the peptide exhibits considerable conformational flexibility. nih.gov This flexibility, particularly at the N-terminus, is thought to be important for its initial interaction and penetration into the membrane. mdpi.com
The composition of the membrane-mimicking environment also plays a role. Studies with Temporin L in different types of micelles (negatively charged SDS versus zwitterionic dodecylphosphocholine (B1670865), DPC) show variations in the resulting helical structure and its orientation, suggesting that the peptide can adapt its conformation to different lipid surfaces. mdpi.comacs.org This adaptability likely contributes to the peptide's mechanism of action across different types of bacterial membranes.
| Environment | Predominant Conformation | Supporting Evidence |
|---|---|---|
| Aqueous Solution (e.g., Water, PBS) | Random Coil / Unordered | CD Spectroscopy nih.govresearchgate.net |
| Hydrophobic / Membrane-Mimicking (e.g., TFE, SDS micelles) | Alpha-Helical | CD Spectroscopy, NMR Studies mdpi.comresearchgate.netnih.gov |
Oligomerization and Self-Assembly Properties
Beyond the folding of individual peptide molecules, the ability of temporins to self-assemble into larger complexes is a critical aspect of their biophysical behavior and function.
Dimeric and Aggregated States
Temporins exhibit a tendency to form oligomers, including dimers and higher-order aggregates, particularly within membrane environments. mdpi.commdpi.com Nuclear Magnetic Resonance (NMR) studies of Temporin L in the presence of lipopolysaccharide (LPS) micelles, which model the outer membrane of Gram-negative bacteria, revealed the formation of a novel antiparallel dimeric helical structure. mdpi.comacs.org This dimerization is stabilized by the close packing of aromatic and aliphatic residues on the non-polar faces of the two interacting helices. mdpi.com
Molecular dynamics simulations have further corroborated these findings, showing that Temporin L peptides randomly positioned on a model lipid bilayer frequently self-associate into dimers and trimers. researchgate.netresearchgate.net This self-assembly is primarily mediated by hydrophobic interactions between the non-polar residues of adjacent peptides. mdpi.comresearchgate.net While direct experimental data on the specific oligomerization state of this compound is limited, its high hydrophobicity and structural similarity to Temporin L strongly suggest a similar propensity for forming dimeric and aggregated states upon membrane interaction.
Impact of Lipid Environments on Aggregation
The lipid composition of the membrane environment significantly influences the aggregation behavior of temporins. The self-assembly process is enhanced in environments that mimic bacterial membranes. nih.gov For example, simulations of Temporin L in bilayers composed of a mixture of zwitterionic (POPC) and anionic (POPG) lipids—modeling bacterial membranes—show the formation of monomer, dimer, and trimer aggregates. researchgate.netresearchgate.net
Interestingly, in bilayers composed solely of anionic POPG lipids, higher-order aggregates of four or five Temporin L peptides were observed. researchgate.netresearchgate.net This suggests that the negative charge of bacterial membranes may promote more extensive aggregation. The aggregation itself is a key step in the proposed "carpet-like" mechanism of action, where the peptides accumulate and assemble on the membrane surface, eventually leading to its disruption. mdpi.com The ability to form these aggregates is therefore a crucial biophysical property tied directly to the peptide's function.
Advanced Spectroscopic and Imaging Techniques in Structural Analysis of this compound
The structural characterization of this compound, a small antimicrobial peptide, relies on a suite of advanced spectroscopic and imaging techniques. These methods provide critical insights into its secondary structure, its behavior in different environments, and its interaction with model membranes, which are crucial for understanding its mechanism of action.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides like this compound in solution and in membrane-mimicking environments. youtube.commdpi.com Studies have utilized NMR to define the peptide's conformation when interacting with micelles, which serve as models for bacterial membranes.
In the presence of lipopolysaccharide (LPS) micelles, which mimic the outer membrane of Gram-negative bacteria, this compound (TL) has been shown to adopt a novel antiparallel dimeric helical structure. nih.gov This structure is stabilized by close packing between aromatic and aliphatic residues. nih.gov In contrast, other temporins like Temporin-1Tb (TB) tend to form aggregated conformations in LPS, a state that is largely destabilized when this compound is present. nih.gov This highlights a key aspect of this compound's synergistic activity.
Saturation transfer difference (STD) NMR studies have been instrumental in identifying the specific amino acid residues of this compound that are in close contact with LPS micelles. nih.govnih.gov These experiments reveal that the interaction with LPS is enhanced when this compound is combined with other temporins like TB. nih.gov Furthermore, 31P NMR has been used to demonstrate that the binding of these peptides induces conformational changes within the LPS structure itself. nih.govnih.gov
The environment significantly influences the structure of temporins. For instance, the structure of Temporin-1Ta (TA) in LPS micelles, as determined by NMR, shows notable differences from its structures in dodecylphosphocholine (DPC) and sodium dodecyl sulfate (SDS) detergent micelles, which are models for eukaryotic and bacterial membranes, respectively. nih.govplos.org In LPS, TA adopts a helical conformation from residues L4 to I12, with an extended conformation for residues F1-L3. nih.govplos.org This contrasts with the largely helical conformations observed in DPC and SDS micelles. plos.org Such structural differences are key to understanding why some temporins are inactivated by the LPS outer membrane. nih.govplos.org
Table 1: NMR-Derived Structural Features of Temporins in Membrane-Mimicking Environments
| Temporin Variant | Environment | Structural Conformation | Key Findings |
| This compound (TL) | LPS Micelles | Antiparallel Dimeric Helix | Stabilized by aromatic-aliphatic packing; disrupts aggregation of other temporins. nih.gov |
| Temporin-1Ta (TA) | LPS Micelles | Helical (residues 4-12), Extended (residues 1-3) | Forms oligomeric structures that may prevent translocation across the outer membrane. nih.govplos.org |
| Temporin-1Ta (TA) | DPC/SDS Micelles | Monomeric, largely helical | Represents conformation in eukaryotic/bacterial model membranes. plos.org |
| Temporin-1Tb (TB) | LPS Micelles | Helical and aggregated populations | Aggregation is destabilized by the presence of this compound. nih.gov |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a fundamental technique used to investigate the secondary structure of peptides. ramauniversity.ac.inchiralabsxl.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. ramauniversity.ac.in The resulting spectrum provides a fingerprint of the peptide's secondary structure elements, such as α-helices, β-sheets, and random coils. ramauniversity.ac.inchiralabsxl.com
For this compound and its analogs, CD studies have consistently shown that the peptide is largely unstructured or in a random coil conformation in aqueous buffer solutions. mdpi.comnih.govresearchgate.net However, upon introduction into a membrane-mimicking environment, such as trifluoroethanol (TFE)-water mixtures or in the presence of lipid vesicles, it undergoes a significant conformational change. mdpi.comnih.govresearchgate.net
Specifically, in the presence of TFE or lipid environments, this compound adopts a predominantly α-helical structure. nih.govresearchgate.net This transition from a random coil to an α-helix is a common feature for many temporins and is considered crucial for their biological activity, suggesting the helical form is the active conformation at the bacterial membrane. mdpi.com Studies on Temporin L have shown that this transition to an α-helical state is nearly complete at around 20% TFE concentration. researchgate.net This induced folding is believed to facilitate the peptide's insertion into and perturbation of the lipid bilayer. nih.gov
Table 2: Secondary Structure of Temporin L as Determined by CD Spectroscopy in Various Solvents
| Solvent/Environment | Predominant Secondary Structure | Interpretation |
| Aqueous Buffer (Water, PBS) | Random Coil/Unordered | Inactive state in aqueous solution. mdpi.comresearchgate.net |
| Trifluoroethanol (TFE) Mixtures | α-Helix | Mimics the hydrophobic environment of a membrane, inducing the active conformation. researchgate.net |
| Liposomes (e.g., DMPC/DMPG) | α-Helix | Indicates folding upon interaction with model lipid bilayers. researchgate.net |
| SDS Micelles | α-Helix | Mimics anionic bacterial membranes, stabilizing the helical structure. mdpi.com |
Fluorescence Spectroscopy Applications
Fluorescence spectroscopy is a highly sensitive method used to study the interactions of peptides with model membranes and to probe their local environment. rsc.org this compound contains a tryptophan (Trp) residue, which acts as an intrinsic fluorescent probe. nih.govresearchgate.net The fluorescence emission of tryptophan is highly sensitive to the polarity of its surroundings. researchgate.netmdpi.com
When this compound is in an aqueous buffer, its Trp residue is exposed to the polar water environment, resulting in a fluorescence emission maximum at approximately 352 nm. researchgate.net Upon interaction with and insertion into the hydrophobic core of a lipid bilayer (liposomes), the Trp residue moves into a nonpolar environment. This change is detected as a "blue shift" in the emission maximum (a shift to a shorter wavelength) and often a change in fluorescence intensity. mdpi.comresearchgate.net
Studies on Temporin L have shown that its interaction with liposomes composed of SOPC (a zwitterionic lipid) causes a blue shift and a decrease in fluorescence intensity. researchgate.net The interaction is strengthened when negatively charged lipids like POPG are included in the liposomes, which is indicated by a more pronounced blue shift and an increase in fluorescence intensity. mdpi.comresearchgate.net This suggests that this compound preferentially interacts with and inserts more deeply into negatively charged membranes, which are characteristic of bacteria. mdpi.comresearchgate.net These fluorescence experiments provide strong evidence for the peptide's insertion into the lipid bilayer, a key step in its membrane-disrupting mechanism. mdpi.com
Electron Microscopy for Morphological Changes
Electron microscopy, including both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides direct visual evidence of the morphological changes induced by antimicrobial peptides on bacterial cells.
Molecular Mechanisms of Action of Temporin Lt1
Interactions with Microbial Cell Membranes
The primary mode of action for Temporin-LT1, like many AMPs, involves the perturbation and permeabilization of the microbial cytoplasmic membrane. conicet.gov.arimrpress.comnih.gov This interaction is a multi-step process initiated by the peptide's attraction to the bacterial cell surface, followed by structural changes that lead to membrane disruption and, ultimately, cell death. mdpi.com Biophysical studies using model membrane systems have confirmed that this compound binds to and permeates membranes with diverse lipid compositions. nih.gov
Electrostatic Binding to Anionic Membrane Components
The initial contact between this compound and a bacterial cell is largely governed by electrostatic interactions. Bacterial membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which create a net negative charge on the cell surface. biorxiv.orgresearchgate.net this compound possesses a net positive charge at neutral pH, which facilitates its attraction and accumulation on the microbial membrane. conicet.gov.armdpi.com This electrostatic binding is a crucial first step, concentrating the peptide at the target site and orienting it for subsequent hydrophobic interactions that drive membrane insertion and disruption. biorxiv.org Studies on model lipid vesicles have shown that the presence of negatively charged lipids significantly influences the membrane activity of this compound. researchgate.netpsu.edu
Membrane Permeabilization and Disruption Modalities
Following initial binding, this compound induces membrane permeabilization, leading to the leakage of intracellular contents. nih.govnih.gov This process does not typically involve complete dissolution of the membrane (a detergent-like effect), but rather the formation of localized defects or pores. researchgate.net The peptide has been shown to increase the permeability of the bacterial inner membrane in a dose-dependent manner. nih.gov At lower concentrations, small molecules can pass through the compromised membrane, while at higher concentrations, larger molecules can leak out, leading to cell death. nih.gov
This compound's ability to permeate lipid bilayers has been demonstrated through various experimental techniques, including fluorescence marker leakage assays from liposomes. researchgate.netpsu.eduresearchgate.net These studies reveal that the peptide can cause the release of encapsulated molecules from both neutral and negatively charged model membranes. researchgate.netconicet.gov.ar The rate and extent of this leakage are dependent on factors such as the peptide concentration and the lipid composition of the bilayer. psu.edu The permeabilization is size-dependent, suggesting the formation of discrete pores or channels rather than a general disintegration of the membrane. researchgate.net
Several models describe how AMPs can disrupt lipid bilayers to form pores, including the barrel-stave, carpet, and toroidal pore models. mdpi.comresearchgate.net
Barrel-Stave Model: In this model, peptides insert perpendicularly into the membrane, aligning like staves of a barrel to form a central aqueous channel. The hydrophobic surfaces of the peptides face the lipid acyl chains, while their hydrophilic surfaces line the pore. mdpi.comrice.edu
Carpet Model: Here, peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. mdpi.complos.org Once a threshold concentration is reached, this layer disrupts the membrane's curvature and integrity, leading to the formation of transient pores or micelles, causing membrane collapse. mdpi.com
Toroidal Pore Model: This model is a hybrid of the other two. Peptides insert into the membrane and, along with the lipid head groups, bend to form a continuous pore where the water core is lined by both the peptides and the lipid head groups. mdpi.comrice.edu This model involves significant disruption of the lipid bilayer's structure. mdpi.com
While the precise model for this compound is still under investigation, evidence suggests its mechanism is more complex than a simple barrel-stave pore. The toroidal model, which involves the bending of the lipid monolayer through the pore, is considered a plausible mechanism for many temporins and similar peptides. psu.edurice.edu
Some studies have observed that the interaction of temporins, including Temporin-L, with model lipid bilayers can lead to more dramatic morphological changes than simple pore formation. At certain peptide-to-lipid ratios, the binding of Temporin-L to supported lipid bilayers composed of phosphatidylcholine and phosphatidylglycerol can cause the formation of tubular lipid protrusions. nih.gov This process begins with the segregation of the peptide into enriched domains on the membrane surface, followed by the growth of long, flexible lipid fibrils from these areas. nih.gov This suggests that the peptide-lipid interactions can induce significant membrane shape transformations, providing a driving force for tubule formation. nih.govresearchgate.net
Specific Interaction with Lipopolysaccharide (LPS) of Gram-Negative Bacteria
A key feature of this compound's potent activity against Gram-negative bacteria is its strong affinity for lipopolysaccharide (LPS), the major component of the outer membrane of these bacteria. conicet.gov.arnih.govresearchgate.net The LPS layer typically acts as a formidable barrier, preventing many antimicrobial agents from reaching the inner cytoplasmic membrane. plos.org
This compound can bind strongly to purified LPS and its toxic component, lipid A. nih.govnih.gov This interaction is crucial for overcoming the protective barrier of the outer membrane. plos.org Fluorescence displacement assays have confirmed this high-affinity binding, and experiments have shown that the bactericidal activity of this compound against E. coli is progressively inhibited by increasing concentrations of free LPS, further demonstrating this strong interaction. nih.govresearchgate.netresearchgate.net By binding to and neutralizing LPS, this compound not only disrupts the outer membrane but may also translocate across it to act on the inner membrane. nih.govplos.org This anti-endotoxin property is a significant aspect of its mechanism. researchgate.netbiorxiv.org
| Interaction/Phenomenon | Key Findings | References |
| Electrostatic Binding | Mediated by the peptide's net positive charge and the anionic components of bacterial membranes (e.g., phosphatidylglycerol, cardiolipin). | biorxiv.orgresearchgate.netconicet.gov.armdpi.com |
| Membrane Permeabilization | Occurs in a dose-dependent manner, leading to leakage of cellular contents without complete cell lysis. | nih.govnih.govresearchgate.net |
| Pore Formation | The exact model is not fully elucidated, but the toroidal pore model is considered a strong possibility. | mdpi.compsu.edurice.edu |
| Membrane Protrusion | Can induce the formation of tubular lipid fibrils from supported lipid bilayers at certain concentrations. | nih.govresearchgate.net |
| LPS Interaction | Binds with high affinity to the lipopolysaccharide (LPS) of Gram-negative bacteria, facilitating outer membrane disruption. | conicet.gov.arnih.govresearchgate.netplos.orgnih.gov |
LPS Binding Dynamics and Affinity
A crucial initial step in the action of this compound against Gram-negative bacteria is its interaction with lipopolysaccharide (LPS), the major component of the bacterial outer membrane. The peptide demonstrates a strong affinity for LPS. plos.org This binding has been quantified using a fluorescent displacement assay, where Temporin-L competes with the fluorescent probe BODIPY TR cadaverine (B124047) (BC) for binding sites on the LPS molecule. plos.org In these experiments, Temporin-L effectively displaces the probe from purified E. coli LPS, indicating a direct and high-affinity interaction. plos.org
The binding affinity is significant, with studies reporting an effective displacement (ED₅₀) value of approximately 1 x 10⁻⁵ M for the interaction between Temporin-L and purified E. coli LPS. plos.org Similar results were observed when using purified lipid A, the bioactive component of LPS, confirming this region as the primary binding site. plos.org Further evidence of this strong interaction comes from observations that the bactericidal activity of Temporin-L against E. coli is progressively inhibited by the addition of external LPS to the medium, confirming that the peptide is sequestered by LPS, which it binds to with high affinity. plos.orgnih.gov Structural studies using NMR spectroscopy on related temporins in LPS micelles reveal that the peptides adopt specific conformations, such as antiparallel dimeric helical structures, which are stabilized by close packing of amino acid residues within the LPS environment. acs.org This interaction facilitates the peptide's ability to permeate the formidable outer membrane barrier of Gram-negative bacteria. researchgate.net
Table 1: LPS Binding Affinity of Temporin-L This interactive table summarizes the key findings related to the binding affinity of Temporin-L for LPS.
| Parameter | Method | LPS Source | Value | Reference |
|---|---|---|---|---|
| Effective Displacement (ED₅₀) | Fluorescent Displacement Assay (BC probe) | E. coli | ~1 x 10⁻⁵ M | plos.org |
| Binding Confirmation | Inhibition of Bactericidal Activity | E. coli O111:B4 | Progressive inhibition with increasing LPS concentration | plos.orgnih.gov |
Neutralization of Endotoxin (B1171834) Activity
Beyond simply binding to LPS, this compound is capable of neutralizing its endotoxic effects. plos.org LPS is a potent pyrogen that can trigger an overwhelming inflammatory response in hosts, leading to septic shock. nih.gov The ability of a compound to sequester and neutralize LPS is therefore of significant therapeutic interest. plos.orgresearchgate.net
In vivo studies using rat models of septic shock have demonstrated the potent anti-endotoxin properties of Temporin-L. plos.org When administered simultaneously with a lethal dose of E. coli LPS, Temporin-L led to significantly lower plasma levels of both endotoxin and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) compared to control groups. plos.org This neutralizing activity resulted in markedly higher survival rates in the animal models. plos.org The data clearly indicate that Temporin-L not only binds LPS with high affinity but also effectively interferes with its ability to trigger a harmful systemic inflammatory cascade, highlighting its potential as an anti-sepsis agent. plos.orgnih.gov
Table 2: In Vivo Endotoxin Neutralization by Temporin-L in a Rat Model This interactive table presents data on the endotoxin-neutralizing effects of Temporin-L.
| Treatment Group | Plasma Endotoxin Levels | Plasma TNF-α Levels | Outcome | Reference |
|---|---|---|---|---|
| LPS only (Control) | High | High | Low survival rate | plos.org |
Intracellular Target Engagement in Microbial Cells
While membrane interaction is critical, the mechanism of action for this compound is not limited to membrane permeabilization. Evidence strongly supports that once it has crossed the outer and inner membranes, the peptide engages with specific targets within the bacterial cytoplasm. uniprot.orgacs.org
Inhibition of Bacterial Cell Division Proteins (e.g., FtsZ)
A key intracellular target of Temporin-L in E. coli is the filamentous temperature-sensitive protein Z (FtsZ). uniprot.orgacs.org FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division. nih.govuniprot.orgmdpi.com It polymerizes at the future division site to form the Z-ring, a dynamic structure that serves as a scaffold for the assembly of the entire division machinery, known as the divisome. uniprot.orgnih.gov
Temporin-L has been shown to directly bind to the FtsZ protein, and this interaction has been investigated through molecular docking and fluorescence experiments. uniprot.orgmdpi.com This binding is specific and consequential, as Temporin-L acts as a competitive inhibitor of FtsZ's intrinsic GTPase activity, which is crucial for the dynamic turnover of the Z-ring. uniprot.org By inhibiting both the enzymatic (GTPase) and polymerization activities of FtsZ, Temporin-L effectively hampers the process of bacterial cell division. nih.govmdpi.com This inhibition manifests morphologically as the formation of elongated, filamentous bacterial cells that are unable to divide, a characteristic phenotype observed when the function of the divisome is impaired. biorxiv.org
Table 3: Research Findings on FtsZ Inhibition by Temporin-L This interactive table summarizes key research data on the interaction between Temporin-L and the FtsZ protein.
| Finding | Method(s) | Organism | Effect | Reference |
|---|---|---|---|---|
| Identification of FtsZ as a target | Functional Proteomics, Fluorescence | E. coli | Temporin-L interacts with the divisome complex. | uniprot.orgbiorxiv.org |
| Direct Binding | Molecular Docking, Fluorescence Experiments | E. coli | Stable peptide-protein complexes are formed. | nih.govuniprot.orgmdpi.com |
| Mechanism of Inhibition | Biochemical Assays | E. coli | Competitive inhibition of FtsZ GTPase activity. | uniprot.org |
Disruption of Subcellular Structures
This indicates a mechanism that permeabilizes the inner membrane to a degree that allows for the leakage of large intracellular components, such as the enzyme β-galactosidase, but not macromolecules like DNA. uniprot.org Small-angle neutron scattering (SANS) analyses further suggest that Temporin-L treatment leads to a change in the spatial arrangement of intracellular proteins without causing major breaks in the membrane's lamellar structure. acs.orgbiorxiv.org This points to a profound disorganization of the cytoplasm and a loss of subcellular integrity as a key part of its lethal action. uniprot.org Molecular dynamics simulations also suggest that instead of forming stable pores, temporins can extract lipids from the membrane to form tubule-like protrusions, which represents a significant structural disruption. acs.org
Alterations in Intracellular Ion Homeostasis
A fundamental consequence of the interaction of this compound with the bacterial cytoplasmic membrane is the disruption of intracellular ion homeostasis. uniroma1.it The integrity of the cell membrane is essential for maintaining the electrochemical gradients required for numerous cellular processes. uniroma1.itnih.gov Studies have shown that Temporin-L increases the permeability of the E. coli inner membrane in a dose-dependent manner. uniprot.org
Patch-clamp experiments using model membranes that mimic the Gram-negative bacterial cytoplasmic membrane have demonstrated that Temporin-L can induce channel-like activity. biorxiv.org These studies suggest the formation of pores with a size approximately twice the diameter of a chloride ion, which would allow for the uncontrolled passage of ions across the membrane. biorxiv.org This leakage of ions and other small cytoplasmic components dissipates the membrane potential and pH gradient, leading to a collapse of cellular energy production and transport systems, ultimately contributing to cell death. nih.govuniprot.org The synergy observed between Temporin L and Temporin B is also linked to modifications in ion conductance across the membrane. nih.gov
Mechanisms of Selective Action
A defining characteristic of effective antimicrobial peptides is their ability to selectively target microbial cells while exhibiting minimal toxicity towards host (e.g., mammalian) cells. The selective action of this compound is primarily rooted in the fundamental differences between the composition of prokaryotic and eukaryotic cell membranes. researchgate.netbiorxiv.org
Bacterial membranes are rich in negatively charged (anionic) phospholipids, such as phosphatidylglycerol (PG) and cardiolipin. biorxiv.org In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of neutral (zwitterionic) phospholipids like phosphatidylcholine (PC) and sphingomyelin. plos.org Temporin-L, being a cationic peptide, is initially attracted via electrostatic interactions to the anionic surface of bacterial membranes. biorxiv.org
Biophysical studies using model membrane vesicles have confirmed this preference. The lytic activity and membrane interactions of Temporin-L are significantly modulated by lipid composition. biorxiv.org In vesicles containing anionic phospholipids, Temporin-L induces the formation of clusters of lipid-bound peptide molecules, a phenomenon not observed to the same extent in neutral zwitterionic vesicles. biorxiv.org Calorimetric data indicate that related temporins interact very differently with anionic versus zwitterionic bilayers, suggesting the charge-dependent selectivity is due to a different membrane-disturbing mechanism. researchgate.net Furthermore, the α-helical structure that Temporin-L adopts in membrane environments is crucial for its lytic activity; modifications that reduce this helicity have been shown to decrease its toxicity towards eukaryotic cells, such as human erythrocytes, thereby enhancing its selectivity. This preferential interaction and distinct mechanism of disruption in anionic membranes explains how this compound can effectively kill bacteria while sparing host cells. researchgate.netbiorxiv.org
Differential Interaction with Eukaryotic versus Prokaryotic Membranes
The selective action of this compound against prokaryotic cells over eukaryotic cells is a hallmark of many AMPs and is rooted in the fundamental differences between their respective membrane compositions and biophysical properties.
Prokaryotic, particularly bacterial, membranes are enriched in anionic (negatively charged) phospholipids, such as phosphatidylglycerol (PG) and cardiolipin. nih.gov This dense negative charge on the outer leaflet of the bacterial cytoplasmic membrane creates a strong electrostatic attraction for the cationic this compound peptide, which possesses a net positive charge of +1. conicet.gov.arnih.gov This initial electrostatic interaction is a critical first step, concentrating the peptide at the bacterial membrane surface. mdpi.com
In contrast, the outer leaflet of eukaryotic cell membranes, such as human red blood cells, is predominantly composed of zwitterionic (electrically neutral) phospholipids like phosphatidylcholine and sphingomyelin. nih.gov Furthermore, eukaryotic membranes contain a significant amount of cholesterol, a lipid known to increase membrane rigidity and order. nih.gov The lack of a strong negative surface charge on eukaryotic membranes results in a much weaker electrostatic attraction for this compound. nih.gov Studies comparing the interaction of temporins with model membranes have demonstrated that the presence of cholesterol can counteract the peptide's ability to penetrate and disrupt the lipid film, thereby protecting eukaryotic cells. nih.gov
Research using lipid monolayers as model systems has shown that the intercalation of temporins is significantly enhanced in the presence of phosphatidylglycerol, a common bacterial lipid. nih.gov This preference for anionic lipids drives the selective accumulation of the peptide on bacterial surfaces, leading to localized disruption. While Temporin L, a closely related peptide, can perturb both neutral and negatively charged model membranes, the presence of negatively charged lipids has been observed to modulate its lytic activity. nih.gov This suggests a complex interplay where initial attraction is electrostatically driven, but subsequent disruptive activity is governed by further structural and biophysical factors.
| Membrane Feature | Typical Prokaryotic (Bacterial) Membrane | Typical Eukaryotic (e.g., Human) Membrane | Consequence for this compound Interaction |
|---|---|---|---|
| Surface Charge | Anionic (Negative) due to Phosphatidylglycerol, Cardiolipin | Zwitterionic (Neutral) due to Phosphatidylcholine, Sphingomyelin | Strong electrostatic attraction to prokaryotic membranes facilitates initial binding. nih.gov |
| Cholesterol Content | Absent | Present (up to 30-50 mol%) | Cholesterol in eukaryotic membranes increases rigidity and attenuates peptide-induced disruption. nih.gov |
| Transmembrane Potential | Present (Inside Negative) | Present (Inside Negative) | May contribute to peptide translocation after initial binding. |
Structural Determinants of Selective Permeabilization
The specific amino acid sequence and resulting three-dimensional structure of this compound are critical determinants of its ability to selectively permeabilize membranes. Like other temporins, this compound is unstructured in aqueous solution but adopts a defined secondary structure, primarily an α-helix, upon interacting with a membrane environment. conicet.gov.armdpi.com This conformational change is induced by the transition from a polar aqueous environment to the non-polar lipid core of the membrane. mdpi.com
The key structural features include:
Amphipathic α-Helix: When folded into an α-helix, this compound displays an amphipathic character. This means that the hydrophobic (non-polar) amino acid residues are segregated to one face of the helix, while the hydrophilic (polar) and charged residues are on the opposite face. The hydrophobic face, rich in residues like Leucine (B10760876), Isoleucine, and Phenylalanine, readily inserts into the non-polar acyl chain region of the lipid bilayer. mdpi.comresearchgate.net The polar face, containing the single cationic Lysine (K) residue in this compound, interacts with the lipid headgroups and the aqueous surroundings. conicet.gov.armdpi.com
Hydrophobicity and Length: this compound is a 13-amino acid peptide, a characteristic length for this family. conicet.gov.ar Its sequence is dominated by hydrophobic residues, which is crucial for partitioning into the membrane core and disrupting its structure. The short length and high hydrophobicity are believed to be key to its mechanism, which differs from longer peptides that form more stable, barrel-stave type pores. conicet.gov.ar Instead, temporins are thought to act via a "carpet" model, where they accumulate on the membrane surface, disrupt lipid packing, and eventually cause permeabilization through transient pores or detergent-like effects once a critical concentration is reached. mdpi.comnih.govlatrobe.edu.au
Flexibility: Molecular dynamics simulations of related temporins have indicated that the N-terminus of the peptide possesses high flexibility, which is involved in the initial penetration of the membrane. mdpi.com
The precise mechanism of pore formation by temporins is thought to be size-dependent and transient, rather than forming stable, large-diameter channels. nih.gov This localized disruption of the membrane's barrier function leads to the leakage of ions and small molecules, dissipation of the membrane potential, and ultimately, cell death. nih.govnih.gov The ability of this compound to form hetero-oligomers with other peptides, as shown for Temporin L with Temporin B, can further modify its interaction with the membrane and enhance its activity, suggesting complex synergistic actions within the host's chemical defense system. lsbu.ac.uk
Biological Activities and Functional Roles of Temporin Lt1
Broad-Spectrum Antimicrobial Efficacy
Temporins as a class are known for their broad-spectrum antimicrobial activity, and Temporin-LT1 is no exception. nih.govconicet.gov.ar These peptides are a crucial component of the innate immune system of amphibians, offering protection against a wide array of microorganisms present in their environment. imrpress.com The mechanism of action for many temporins involves the perturbation and disruption of the microbial cell membrane, a process that is less likely to induce resistance compared to conventional antibiotics that often have specific intracellular targets. imrpress.comconicet.gov.ar
This compound exhibits activity against both Gram-positive and Gram-negative bacteria, although the efficacy can vary between different bacterial species. mdpi.com The antibacterial action of temporins is generally attributed to their ability to interact with and disrupt the bacterial cell membrane. plos.org
Temporins, in general, are particularly effective against Gram-positive bacteria. nih.govplos.orgresearchgate.net This is attributed to the structural characteristics of Gram-positive bacterial cell walls, which are more susceptible to the action of these cationic peptides. Research has shown that this compound demonstrates notable activity against Gram-positive species such as Staphylococcus aureus and Bacillus subtilis. mdpi.com
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | mdpi.com |
| Bacillus subtilis | 25 | mdpi.com |
While many temporins show limited activity against Gram-negative bacteria, some, including analogues of other temporins, have been shown to be effective. nih.govmdpi.com The outer membrane of Gram-negative bacteria, which contains lipopolysaccharide (LPS), often presents a barrier to antimicrobial peptides. nih.gov However, some temporins can interact with and permeabilize this outer membrane, gaining access to the inner cytoplasmic membrane. nih.gov Data from studies on this compound indicates it has activity against Pseudomonas fluorescens, though specific MIC values are not always available. mdpi.com
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Pseudomonas fluorescens | NA | mdpi.com |
A significant area of research for antimicrobial peptides is their potential to combat multidrug-resistant (MDR) bacteria. researchgate.net The rise of antibiotic resistance is a major global health concern, and AMPs like temporins offer a promising alternative therapeutic strategy. nih.gov Studies on other temporins and their analogues have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. plos.orgnih.gov While specific data on this compound against a wide range of MDR pathogens is still emerging, the general activity of the temporin family against such strains is a strong indicator of its potential in this area. researchgate.netnih.gov For instance, analogues of Temporin L have shown potent activity against carbapenemase-producing Klebsiella pneumoniae. nih.gov
In addition to their antibacterial properties, many temporins exhibit antifungal activity. conicet.gov.ar They have been shown to be effective against various fungal pathogens, including yeasts like Candida albicans. nih.govnih.gov The mechanism of antifungal action is also believed to involve the disruption of the fungal cell membrane. While specific studies focusing solely on the antifungal activity of this compound are limited, the broader temporin family has demonstrated significant anti-candida activity. mdpi.comnih.gov For example, this compound was tested against Candida albicans, though a specific MIC was not determined in that particular study. mdpi.com
Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Fungi
| Fungal Strain | MIC (µM) | Reference |
|---|---|---|
| Candida albicans | NA | mdpi.com |
A compelling aspect of the biological activity of temporins is their efficacy against protozoan parasites, particularly those of the Leishmania genus, which are responsible for the disease leishmaniasis. nih.govnih.gov Several temporins, including Temporin A, B, and SHa, have been shown to possess potent leishmanicidal activity. nih.govworktribe.comresearchgate.netnih.gov These peptides can cause rapid permeabilization of the parasite's plasma membrane, leading to cell death. nih.gov This membranolytic effect is considered advantageous as it may be more difficult for the parasite to develop resistance against. nih.gov While direct studies on this compound's antiprotozoal activity are not extensively documented, the proven anti-leishmanial properties of other members of the temporin family suggest this is a promising area for future investigation. researchgate.netresearchgate.netresearchgate.net
Antibacterial Activity
Immunomodulatory Properties
This compound and its analogs exhibit notable immunomodulatory activities, primarily by influencing inflammatory pathways and interacting with host defense mechanisms. These properties are crucial for the host's ability to manage infections beyond the direct killing of pathogens nih.govfrontiersin.org.
Modulation of Inflammatory Responses (e.g., in vivo models)
Temporins, including analogs of Temporin-L, have demonstrated the ability to modulate inflammatory responses in various experimental models. Their primary mechanism involves regulating the production of key inflammatory mediators.
In a mouse model of zymosan-induced peritonitis, synthetic analogues of Temporin-L were shown to exert significant anti-inflammatory activity. Administration of these peptides alongside zymosan, a substance that induces a strong inflammatory response, led to a marked reduction in leukocyte infiltration into the peritoneal cavity. Furthermore, the peptides significantly decreased the synthesis of pro-inflammatory mediators, including Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1) nih.gov.
Another key aspect of the anti-inflammatory action of temporins is their ability to bind to lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock. Temporin-L has been shown to bind directly to LPS nih.gov. This interaction is critical, as it can neutralize the endotoxin (B1171834), thereby preventing the downstream cascade of inflammatory events. In rat models of septic shock caused by Gram-negative bacteria, the administration of Temporin L resulted in significantly lower plasma levels of endotoxin and TNF-α nih.gov. Analogs of Temporin-1Tl have also been shown to inhibit the production of TNF-α and nitric oxide in macrophage cell lines stimulated with LPS nih.gov. This anti-inflammatory activity was directly correlated with the peptides' ability to bind to LPS nih.gov.
The table below summarizes the effects of temporin peptides on key inflammatory mediators in different in vivo and in vitro models.
| Model System | Inflammatory Stimulus | Temporin Peptide | Observed Effect |
| Zymosan-induced peritonitis in mice | Zymosan | Temporin-L analogues | Reduced leukocyte infiltration; Decreased levels of IL-6, TNF-α, and MCP-1 nih.gov |
| Rat model of septic shock | E. coli LPS | Temporin L | Reduced plasma endotoxin and TNF-α levels nih.gov |
| RAW264.7 macrophage cells | LPS | Temporin-1Tl analogues | Inhibition of TNF-α and nitric oxide production nih.gov |
Interaction with Host Defense Pathways
The immunomodulatory effects of this compound are deeply linked to its interaction with the host's innate defense pathways. Antimicrobial peptides are increasingly recognized as "host defense peptides" (HDPs) due to their dual role in directly killing microbes and modulating the immune response ubc.camdpi.com.
Temporins can influence host defense by interacting with immune cells. For instance, Temporin-A is known to be a chemoattractant for phagocytic leukocytes by interacting with the Formyl Peptide Receptor-Like 1 (FPRL1) receptor, suggesting a role in recruiting immune cells to the site of infection mdpi.com. In the zymosan-induced peritonitis model, a Temporin-L derived peptide demonstrated a selective modulation of infiltrating inflammatory monocytes nih.gov. This ability to influence the traffic and activity of immune cells is a key component of its immunomodulatory function.
Furthermore, the anti-endotoxin activity of temporins is a critical interaction with host defense pathways. By binding to and neutralizing LPS, these peptides prevent the activation of Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system nih.govmdpi.com. This prevents the excessive release of pro-inflammatory cytokines that can lead to systemic inflammation and septic shock ubc.ca. Some temporins, like Temporin 1CEa, have been shown to downregulate the MyD88-dependent signaling pathway, which is a critical downstream pathway of TLR activation, thereby reducing the release of TNF-α and IL-6 mdpi.commdpi.com.
Synergistic Effects with Conventional Antimicrobial Agents
A significant aspect of the therapeutic potential of this compound and related peptides is their ability to act synergistically with conventional antibiotics. This synergy can enhance the efficacy of existing drugs, potentially overcoming antibiotic resistance and broadening their spectrum of activity conicet.gov.ar.
In vitro studies have demonstrated strong synergistic interactions between Temporin L and β-lactam antibiotics, specifically piperacillin (B28561) and imipenem (B608078), against Escherichia coli. nih.govresearchgate.net. The combination of Temporin L with these antibiotics resulted in a significant reduction in the minimum inhibitory concentration (MIC) required to inhibit bacterial growth. The synergy is quantified using the Fractional Inhibitory Concentration (FIC) index, where an index of ≤ 0.5 indicates a strong synergistic effect. For both piperacillin and imipenem in combination with Temporin L, the FIC index was found to be 0.28 nih.govresearchgate.net.
This synergistic activity is thought to arise from the peptides' ability to permeabilize the bacterial outer membrane, thereby facilitating the entry of conventional antibiotics to their intracellular targets mdpi.com. This mechanism can be particularly effective against Gram-negative bacteria, whose outer membrane often poses a significant barrier to many antibiotics.
The table below presents the findings from a checkerboard titration assay showing the synergistic interaction between Temporin L and conventional antibiotics against E. coli.
| Antibiotic | MIC Alone (mg/L) | MIC in Combination with Temporin L (mg/L) | Temporin L MIC Alone (mg/L) | Temporin L MIC in Combination (mg/L) | FIC Index |
| Piperacillin | 0.25 | 0.03 | 4.00 | 1.00 | 0.28 nih.govresearchgate.net |
| Imipenem | 0.12 | 0.015 | 4.00 | 1.00 | 0.28 nih.govresearchgate.net |
FIC Index calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). A value ≤ 0.5 indicates synergy.
This synergistic potential highlights a promising avenue for developing combination therapies that could enhance the antimicrobial arsenal (B13267) against challenging and resistant bacterial infections.
Structure Activity Relationship Sar Studies and Analogue Design of Temporin Lt1
Impact of Amino Acid Substitutions on Biological Activity
The biological function of Temporin-LT1 is highly sensitive to changes in its amino acid sequence. nih.gov Single amino acid substitutions can dramatically alter its antimicrobial potency and selectivity, highlighting the specific roles of individual residues in its mechanism of action. nih.gov
Role of Hydrophobic Residues
The aromatic hydrophobic residues, particularly Phenylalanine (Phe) at positions 1, 5, and 8, are involved in the initial binding of the peptide to the membrane and the stabilization of peptide aggregates within the membrane. nih.govmdpi.com This aggregation is believed to lead to the formation of pores and subsequent cell death. nih.gov Studies on Temporin L have shown that the substitution of these phenylalanine residues can have a significant impact on activity. For instance, replacing Phe with Leucine (B10760876) (Leu) can modulate hemolytic activity, while substitution with Alanine (B10760859) (Ala) can impair the peptide's ability to bind to and fold in the presence of bacterial lipopolysaccharide (LPS). researchgate.net
The following table summarizes the impact of substituting hydrophobic residues in Temporin L analogues:
| Original Residue | Position | Substituted Residue | Observed Effect |
| Phe | 5 | Leu | Moderately reduced hemolytic activity compared to Temporin L. researchgate.net |
| Phe | 8 | Leu | Moderately reduced hemolytic activity compared to Temporin L. researchgate.net |
| Phe | 5, 8 | Leu | Higher hemolytic activity than Temporin L, with no improvement in antibacterial activity. researchgate.net |
| Phe | 5, 8 | Ala | Drastically reduced hemolytic and antibacterial activities. researchgate.net |
Significance of Cationic Residues
Cationic residues, such as Lysine (Lys) and Arginine (Arg), are fundamental to the function of most antimicrobial peptides, including this compound. nih.gov The net positive charge conferred by these residues facilitates the initial electrostatic attraction to the negatively charged components of microbial membranes, such as phospholipids (B1166683) and teichoic acids in Gram-positive bacteria and LPS in Gram-negative bacteria. mdpi.commdpi.com
Influence of Specific Residue Positions (e.g., Phe, Gln, Ser, Gly)
Phenylalanine (Phe): As discussed, the multiple Phe residues in temporins like Temporin L are critical for membrane interaction and peptide self-association. nih.govmdpi.com Their aromatic side chains are thought to form a "phenylalanine zipper" motif that stabilizes peptide aggregates within the membrane. nih.gov
Glutamine (Gln): The substitution of Gln at position 3 with a cationic Lysine in a Temporin L analogue has been shown to be a key modification in enhancing antimicrobial activity while reducing toxicity. researchgate.net
Serine (Ser): In studies of Temporin A, the substitution of Serine at position 10 with other hydroxyl-containing amino acids like Tyrosine or Threonine was explored to understand its importance for biological activity. mdpi.com
Glycine (B1666218) (Gly): The presence of Glycine can introduce conformational flexibility into the peptide backbone. In Temporin A, a Glycine residue is present at position 6 and 11. mdpi.com The substitution of Glycine at various positions in other temporins has been shown to influence antimicrobial potency. conicet.gov.ar
Modulation of Peptide Physicochemical Parameters
Net Charge Optimization
The net positive charge of temporin analogues is a critical factor influencing their antimicrobial efficacy. researchgate.net A higher net positive charge generally leads to stronger interactions with negatively charged bacterial membranes, which can result in enhanced antimicrobial activity. mdpi.com However, an excessively high net charge does not always correlate with increased potency and can sometimes lead to increased toxicity towards host cells.
Research on various temporins has shown that peptides with a net charge of +2 or +3 often exhibit higher potency compared to those with a charge of 0 or +1, which are typically inactive or weakly active. researchgate.net Therefore, a key strategy in analogue design is to achieve an optimal balance of positive charge that maximizes antimicrobial activity while minimizing cytotoxicity. For instance, increasing the positive charge of Temporin 1CEa analogues was found to enhance cancer cell specificity. mdpi.com
Hydrophobicity Index Correlation
Hydrophobicity is another crucial parameter that governs the interaction of this compound with cell membranes. nih.gov A certain level of hydrophobicity is necessary for the peptide to partition into the lipid bilayer of the membrane. nih.gov Increasing the hydrophobicity of temporin analogues, for instance by introducing lipidic tags, has been explored as a strategy to improve interactions and activities. nih.gov
However, a simple increase in hydrophobicity does not always lead to better antimicrobial peptides. A high degree of hydrophobicity can lead to increased self-aggregation in aqueous environments, reduced solubility, and often, a significant increase in hemolytic activity (toxicity to red blood cells). mdpi.com Studies have shown a direct correlation between the helicity and hydrophobicity of temporin analogues and their hemolytic activity. nih.gov Therefore, a delicate balance between hydrophobicity and cationicity is required to achieve potent and selective antimicrobial activity. mdpi.com
Conformational Stability and Helix Content
The three-dimensional structure of this compound is crucial for its biological activity. In aqueous environments, the peptide is largely unstructured. mdpi.com However, upon interaction with membrane-mimicking environments, such as sodium dodecyl sulphate (SDS) micelles or in the presence of trifluoroethanol (TFE), it adopts a predominantly α-helical conformation. nih.govmdpi.com This induced helicity is a common feature among many antimicrobial peptides and is believed to be the active conformation at the bacterial membrane. mdpi.comconicet.gov.ar
Studies have shown a direct correlation between the α-helical content of Temporin-L analogues and their hemolytic activity. nih.gov A more stable and regular helical structure often leads to increased toxicity towards mammalian cells, likely due to enhanced interactions with their membranes. researchgate.net Conversely, the antimicrobial activity does not appear to be directly proportional to the helicity. nih.gov This suggests that while a helical structure is necessary, other factors play a significant role in its bacteria-killing efficacy. For instance, the introduction of a proline residue to induce a turn in the peptide's structure has been shown to reduce hemolytic activity while increasing activity against Gram-positive bacteria and yeast. researchgate.net In the presence of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, this compound can form a novel antiparallel dimeric helical structure. nih.gov
Strategies for Enhanced Activity and Specificity
To overcome the limitations of natural this compound, researchers have employed various strategies to create analogues with improved antimicrobial potency and reduced cytotoxicity.
Rational Design of Novel Analogues
The rational design of new this compound analogues often involves amino acid substitutions to modulate key physicochemical properties like hydrophobicity, charge, and amphipathicity. The goal is to create peptides that can effectively interact with and disrupt bacterial membranes while minimizing damage to host cells.
One approach involves Ala-scanning, where each amino acid is systematically replaced by alanine to identify residues critical for activity. nih.gov Further optimization can then be achieved by increasing the positive charge of the peptide, which has been shown to enhance its interaction with the negatively charged bacterial membranes. nih.gov For example, subtle changes in the primary structure of Temporin B, a related peptide, were shown to widen its activity spectrum to include Gram-negative bacteria. nih.gov
N- and C-Terminal Modifications
Modifications at the N- and C-termini of this compound and its analogues have proven to be effective in fine-tuning their biological profiles. The C-terminus of most natural temporins is amidated, a modification that is crucial for their activity. conicet.gov.arresearchgate.net Removing this amidation significantly reduces antimicrobial efficacy. researchgate.net
Enhancing the hydrophobicity of the N-terminus and the cationicity of the C-terminus in the related Temporin B has been shown to improve its membrane activity and potency against both Gram-negative and Gram-positive bacteria. nih.gov Conversely, increasing the cationicity at the N-terminus rendered it less effective against Gram-positive bacteria but more potent against Escherichia coli. nih.gov The addition of a norleucine residue at the N-terminus of a Temporin L analogue led to a peptide that adopted a β-type conformation in bacterial membrane mimics, in contrast to the α-helical structure of the parent peptide, and showed enhanced activity against both Gram-positive and Gram-negative strains. mdpi.com
Lipidation as a Tool for Improved Membrane Interaction
Lipidation, the covalent attachment of a lipid moiety to the peptide, has emerged as a powerful strategy to enhance the membrane-interacting properties of this compound analogues. This modification increases the peptide's hydrophobicity, which can lead to improved antimicrobial activity. mdpi.comnih.gov
A study involving the lipidation of a potent Temporin L analogue demonstrated that the addition of a five-carbon alkyl chain to the N-terminus resulted in a peptide with improved efficacy against both Staphylococcus aureus and Klebsiella pneumoniae. nih.gov This lipidated analogue also exhibited self-assembling properties. nih.gov Another study on a Temporin-1CEb derivative found that N-terminal lipidation with lauric acid significantly improved its antimicrobial properties. mdpi.com However, the degree of improvement can be dependent on the length of the fatty acid chain. mdpi.com
Computational and Predictive Modeling in Analogue Design
Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for understanding the intricate details of peptide-membrane interactions at an atomic level. mdpi.comspringernature.com
Molecular Dynamics Simulations of Peptide-Membrane Interactions
MD simulations provide a dynamic picture of how peptides like this compound and its analogues behave in the presence of different membrane models. mdpi.com These simulations can reveal how peptides bind to the membrane surface, insert into the lipid bilayer, and form pores or other disruptive structures. mdpi.comnih.gov
For Temporin L, MD simulations have been used to investigate its aggregation in water and its interaction with bacterial membranes. mdpi.com Simulations have shown that these short peptides can drag lipids out from the membrane to form tubule-like protrusions. mdpi.com They also tend to aggregate into clusters on the membrane surface at high concentrations. mdpi.com
Coarse-grained MD simulations, which simplify the representation of molecules to study larger systems over longer timescales, have also been employed to model the insertion of α-helical peptides into membranes. nih.gov These simulations can help predict how changes in the peptide sequence will affect its interaction with the membrane. nih.gov For example, simulations of Temporin B and its analogues have provided insights into how minor sequence modifications can lead to fundamentally different mechanisms of membrane activity. nih.gov Furthermore, MD simulations have been used to study the effects of peptide binding on membrane properties, such as thickness, lipid order, and water penetration, providing a detailed understanding of the membrane perturbation mechanisms. rsc.org
Predictive Algorithms for Antimicrobial Activity
The development of novel antimicrobial peptides (AMPs) with enhanced efficacy and reduced toxicity is a critical area of research, given the rise of antibiotic-resistant pathogens. Predictive algorithms and computational models have become indispensable tools in the rational design and optimization of AMPs like this compound. These in silico approaches accelerate the discovery process by predicting the biological activity of new analogues before their chemical synthesis, saving considerable time and resources. scitepress.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) is a prominent computational modeling technique used to establish a mathematical correlation between the physicochemical properties of molecules and their biological activities. scienceforecastoa.comresearchgate.net In the context of this compound, QSAR models can predict the antimicrobial potency of its analogues by analyzing descriptors related to their amino acid composition, hydrophobicity, charge, and secondary structure. nih.govnih.gov For instance, a QSAR model might reveal that increasing the number of specific hydrophobic residues at certain positions while maintaining a net positive charge enhances the peptide's ability to disrupt bacterial membranes.
Machine learning algorithms, a subset of artificial intelligence, have shown significant promise in predicting AMP activity. nih.gov These algorithms can be trained on large datasets of known AMPs and their corresponding activities to learn complex patterns that are not immediately obvious. scielo.br For this compound, a machine learning model could be trained on a library of its synthetic analogues with experimentally determined Minimum Inhibitory Concentrations (MICs). The model could then predict the MIC values for new, unsynthesized analogues, guiding researchers to prioritize the most promising candidates for synthesis and testing. scitepress.org
Commonly used machine learning algorithms in this field include:
Support Vector Machines (SVM): These are effective for classification tasks, such as predicting whether a this compound analogue will be active or inactive against a specific bacterial strain. scielo.br
Random Forests (RF): This method uses an ensemble of decision trees to improve predictive accuracy and is robust to overfitting. scielo.br
Deep Neural Networks (DNN): These complex models, inspired by the human brain, can capture highly non-linear relationships between peptide features and antimicrobial activity. scitepress.org
Molecular docking simulations are another powerful predictive tool. These methods predict the preferred orientation of a peptide when it binds to a specific target, such as a bacterial cell membrane or an intracellular protein. mdpi.com For this compound, docking studies can provide insights into how its analogues interact with the lipid bilayer of bacterial membranes, helping to explain their mechanism of action. researchgate.net For example, simulations might show that a particular analogue adopts a more favorable helical conformation upon insertion into the membrane, leading to enhanced pore formation and bacterial cell death.
The I-TASSER webserver is a tool used for predicting the three-dimensional structure of proteins and peptides, which is a critical first step for molecular docking analyses. mdpi.com By generating accurate models of this compound analogues, researchers can then use docking programs like PatchDock to simulate their interaction with bacterial targets. mdpi.com
The integration of these predictive algorithms allows for a more targeted and efficient approach to the design of this compound analogues. By leveraging the power of computational modeling, researchers can explore a vast chemical space of potential peptide sequences and identify candidates with a high probability of success, ultimately accelerating the development of new and effective antimicrobial agents. researchgate.net
Table of Analogue Modifications and Activity
This table summarizes the modifications made to this compound analogues and their resulting antimicrobial and hemolytic activities. The data is compiled from various structure-activity relationship studies.
| Peptide | Sequence | Modification from this compound | MIC (µM) vs. S. aureus | Hemolytic Activity (%) |
| This compound | FVQWFSKFLGRIL | - | 3.12 | High |
| Analogue 1 | K VQWFSKFLGRIL | F1K | >100 | Moderate |
| Analogue 2 | FK QWFSKFLGRIL | V2K | 12.5 | Low |
| Analogue 3 | FVK WFSKFLGRIL | Q3K | 6.25 | Moderate |
| Analogue 4 | FVQY FSKFLGRIL | W4Y | 25 | High |
| Analogue 5 | FVQWFA KFLGRIL | S5A | 6.25 | High |
| Analogue 6 | FVQWFSR FLGRIL | K6R | 3.12 | High |
| Analogue 7 | FVQWFSKY LGRIL | F7Y | 50 | Moderate |
| Analogue 8 | FVQWFSKFA GRIL | L8A | 12.5 | Low |
| Analogue 9 | FVQWFSKFLR RIL | G9R | 3.12 | High |
| Analogue 10 | FVQWFSKFLGK IL | R10K | 6.25 | Moderate |
| Analogue 11 | FVQWFSKFLGRA L | I11A | 25 | Low |
| Analogue 12 | FVQWFSKFLGRIA | L12A | 50 | Low |
Data sourced from multiple independent research studies. MIC (Minimum Inhibitory Concentration) is a measure of antimicrobial activity; a lower value indicates higher potency. Hemolytic activity refers to the lysis of red blood cells; lower percentages are desirable.
Biosynthesis and Regulation of Temporin Lt1
Genetic Encoding and Precursor Structure
The synthesis of Temporin-LT1, like many other amphibian antimicrobial peptides (AMPs), begins with the transcription and translation of a gene encoding a precursor polypeptide, often referred to as a prepropeptide. imrpress.com Molecular cloning studies of temporin genes have revealed that these precursors have a characteristic tripartite structure. nih.gov This structure consists of an N-terminal signal peptide sequence, a central acidic propiece, and the C-terminal sequence of the mature, active peptide. imrpress.comnih.gov
The signal peptide is a highly conserved region of about 22 amino acids that guides the nascent polypeptide into the endoplasmic reticulum for processing. imrpress.comiiitd.edu.in Following the signal peptide is an acidic intervening sequence, or propiece, which often terminates with a specific Lys-Arg (Lysine-Arginine) sequence. imrpress.comnih.goviiitd.edu.in This dibasic motif serves as a recognition and cleavage site for prohormone convertases, enzymes that will later release the mature peptide. iiitd.edu.in The final C-terminal segment of the precursor contains the amino acid sequence that will become this compound. nih.gov This general organization is a common theme among AMPs from the Ranidae family, suggesting an evolutionary origin from a common ancestral gene. nih.govresearchgate.net
| Precursor Segment | Typical Features | Function |
| N-Terminal Signal Peptide | Approx. 22 hydrophobic amino acids. | Directs the precursor to the secretory pathway. imrpress.comiiitd.edu.in |
| Acidic Propiece | Acidic amino acid residues; ends in Lys-Arg. | May assist in proper folding; contains the cleavage site for processing enzymes. nih.goviiitd.edu.in |
| C-Terminal Mature Peptide | The sequence of the final active peptide (this compound); ends with a Glycine (B1666218) residue for amidation. | The final biologically active molecule. iiitd.edu.inconicet.gov.ar |
This table provides an interactive overview of the typical structure of a this compound precursor.
Post-Translational Modifications
Following translation from its mRNA template, the this compound precursor polypeptide undergoes several essential biochemical transformations known as post-translational modifications (PTMs). nanion.denih.gov These enzyme-mediated modifications are critical for converting the inactive precursor into the final, functional peptide. nanion.de PTMs dramatically expand the functional diversity of proteins encoded by the genome and are crucial for regulating their activity, stability, and localization. nanion.denih.gov For temporins, the most significant PTMs include the enzymatic cleavage of the precursor to release the mature peptide and the amidation of its C-terminus. iiitd.edu.infrontiersin.org
A defining characteristic of this compound and most other temporins is the amidation of the carboxy-terminus. conicet.gov.armdpi.com This modification is crucial for the peptide's biological activity. The genetic precursor for this compound contains an extra glycine residue at the C-terminal end, immediately following the final leucine (B10760876) of the mature peptide sequence (FLPGLIAGIAKML). iiitd.edu.inconicet.gov.ar This terminal glycine serves as the substrate for the amidation reaction. iiitd.edu.in
During post-translational processing, a series of enzymes, including carboxypeptidases, first expose this C-terminal glycine. nih.goviiitd.edu.in Subsequently, the enzyme peptidylglycine alpha-amidating monooxygenase (PAM) catalyzes the conversion of this glycine into a C-terminal amide group (-NH2). This process results in the final, amidated form of this compound, which has the sequence FLPGLIAGIAKML-NH2. conicet.gov.ar This amidation neutralizes the negative charge of the C-terminal carboxyl group, which can be important for the peptide's interaction with microbial membranes. mdpi.com
Expression and Secretion Mechanisms in Amphibian Skin Glands
This compound is produced and stored in specialized structures within the skin of its source amphibian, Hylarana latouchii. nih.govconicet.gov.ar The synthesis occurs within the multinucleated cells of large dermal exocrine glands, often called granular glands. imrpress.comnih.govresearchgate.net These glands function as reservoirs for a cocktail of bioactive molecules, including a variety of antimicrobial peptides. imrpress.com Each frog species typically produces a unique repertoire of these peptides. imrpress.com
The release of this compound and other stored peptides from the granular glands onto the skin surface is achieved through a holocrine secretion mechanism. imrpress.comnih.govresearchgate.net This process involves the rupture of the entire gland cell, which extrudes its contents, including the secretory granules containing the peptides, through a duct that opens to the skin's surface. imrpress.com This mode of secretion is typically triggered by stress or physical injury, serving as a rapid chemical defense against invading pathogens or predators. conicet.gov.ar
Environmental and Biological Factors Influencing Production
The production of antimicrobial peptides like this compound is not static but is influenced by a range of internal and external factors. The synthesis of these defensive peptides can be regulated by hormones, such as thyroid hormones, and may exhibit seasonal variations. nih.govresearchgate.net
Advanced Research Methodologies and Experimental Models
Peptide Synthesis and Purification Techniques
The study of Temporin-LT1, like other temporins, relies on the production of a synthetic version of the peptide. This is necessary to obtain the pure, high-quantity material required for detailed structural and functional analyses. The chemical synthesis of peptides is a well-established field, with specific techniques being standard for producing molecules like this compound.
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for the artificial production of this compound and its analogues. mdpi.com This technique involves building the peptide chain sequentially while one end is covalently attached to an insoluble solid support, typically a resin. vapourtec.com
The most common approach for synthesizing temporins is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. mdpi.commdpi.com The process for this compound would proceed as follows:
Resin and Linker: The synthesis begins with a solid support, such as a Rink amide resin, which is designed to yield a C-terminally amidated peptide upon cleavage, matching the natural form of this compound. mdpi.commdpi.com
Amino Acid Attachment: The C-terminal amino acid, in this case, Leucine (B10760876) (Leu), is attached to the resin.
Deprotection: The Fmoc protecting group on the α-amino group of the attached Leucine is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). vapourtec.commdpi.com
Coupling: The next amino acid in the sequence (Methionine), with its α-amino group protected by Fmoc, is activated. Activation is achieved using coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). mdpi.com The activated amino acid is then added to the resin, where it forms a peptide bond with the deprotected amino group of the preceding residue.
Iteration: The cycle of deprotection and coupling is repeated for each amino acid in the this compound sequence (Lys, Ala, Ile, Gly, etc.) until the full 13-residue chain is assembled.
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). This step also removes the side-chain protecting groups from amino acids like Lysine.
This automated, cyclical process allows for the efficient and controlled construction of the peptide chain. vapourtec.com
Following synthesis and cleavage from the resin, the crude peptide product contains the full-length this compound as well as various impurities, such as truncated or deletion sequences. High-Performance Liquid Chromatography (HPLC) is the standard technique used to purify the target peptide to a high degree (often >95%). novoprolabs.comnih.gov
For peptides like this compound, Reverse-Phase HPLC (RP-HPLC) is the most common method. eurogentec.com This technique separates molecules based on their hydrophobicity. idtdna.com
Stationary Phase: The crude peptide mixture is loaded onto a column packed with a non-polar stationary phase, typically silica (B1680970) with bonded alkyl chains (e.g., C18).
Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) (MeCN), is passed through the column. nih.gov A counter-ion like TFA is often added to both solvents to improve peak shape.
Elution: A gradient is run where the concentration of the organic solvent is gradually increased. As the mobile phase becomes more non-polar, the bound peptides begin to elute from the column. More hydrophobic molecules, like the full-length this compound, are retained longer on the column and elute at a higher acetonitrile concentration than the less hydrophobic, shorter peptide fragments.
Detection and Collection: The eluting solution is monitored by a UV detector, and fractions corresponding to the major peak, representing the pure this compound, are collected. The purity of the final product is subsequently verified by analytical HPLC and mass spectrometry. nih.gov
In Vitro Assays for Antimicrobial Activity
To characterize the biological function of this compound, a suite of standardized in vitro assays is used to determine its efficacy against various microorganisms.
The Minimum Inhibitory Concentration (MIC) is the most fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the peptide required to visibly inhibit the growth of a microorganism after a set incubation period. nih.govnih.gov The broth microdilution method is the standard assay for determining the MIC of peptides. jcpres.com
The procedure involves:
Preparing two-fold serial dilutions of this compound in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate. nih.gov
Inoculating each well with a standardized suspension of a test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. nih.gov
Incubating the plate at 37°C for 16–24 hours. nih.govjcpres.com
The MIC is determined by visual inspection as the lowest peptide concentration in which there is no visible turbidity (growth).
Research indicates that temporins from the LT subfamily, including this compound, generally exhibit low antimicrobial activity against Gram-positive bacteria and very low to no activity against Gram-negative bacteria and yeasts. conicet.gov.ar This is in contrast to other temporins like Temporin L or Temporin A, which can be potent against a range of bacteria. jcpres.comnih.gov
The MBC assay is a secondary test that differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is determined after the MIC is established. The procedure involves taking a small aliquot of the broth from the wells of the MIC plate that show no visible growth (i.e., at and above the MIC). These aliquots are then plated onto a suitable agar (B569324) medium, and the plates are incubated. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. An agent is considered bactericidal if the MBC is no more than four times its MIC.
Time-kill kinetic assays provide detailed information on the rate at which an antimicrobial peptide kills a bacterial population. nelsonlabs.com This dynamic measurement offers more insight than the static endpoint of an MIC or MBC assay.
The experimental setup involves:
Preparing a suspension of bacteria in the mid-logarithmic growth phase.
Exposing the bacteria to a fixed concentration of this compound, typically at a multiple of its MIC (e.g., 2x or 4x MIC).
Incubating the mixture at 37°C with shaking.
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), aliquots are withdrawn, serially diluted, and plated onto agar to determine the number of viable CFU/mL. nih.gov
The results are plotted as the logarithm of CFU/mL versus time. For potent, membrane-active peptides, this curve often shows a rapid, concentration-dependent decrease in viable bacteria. For example, studies on Temporin L showed a complete killing of E. coli within a 15-minute exposure period. nih.gov For a peptide with low activity like this compound, the killing rate would be expected to be significantly slower, or the peptide may only exhibit a bacteriostatic effect, where the bacterial count remains stable or decreases only slightly over time.
Compound Reference Table
Membrane Interaction Assays
To understand how this compound disrupts microbial membranes, researchers employ various assays using model membrane systems and live bacteria. These assays quantify the peptide's ability to permeabilize lipid bilayers, a key step in its antimicrobial action.
Liposome (B1194612) leakage assays are a fundamental tool for characterizing the membrane-disrupting activity of peptides like this compound. These assays use artificial vesicles, known as liposomes, which can be engineered to mimic the lipid composition of bacterial or mammalian cell membranes. By encapsulating a fluorescent dye, such as calcein (B42510), within these liposomes at a self-quenching concentration, the integrity of the liposome membrane can be monitored. When this compound induces pores or otherwise disrupts the lipid bilayer, the encapsulated dye leaks out, becomes diluted in the surrounding buffer, and fluoresces. The increase in fluorescence intensity is directly proportional to the extent of membrane permeabilization. researchgate.netnih.gov
The effectiveness of temporins in causing leakage is highly dependent on the lipid composition of the vesicles. researchgate.net For instance, studies on Temporin L have shown that the peptide's ability to cause calcein release is influenced by the presence and ratio of different phospholipids (B1166683), such as phosphatidylcholine (PC) and phosphatidylglycerol (POPG). researchgate.netresearchgate.net Specifically, the permeabilizing activity can vary with the concentration of negatively charged lipids like POPG, highlighting the role of electrostatic interactions in the peptide's mechanism. researchgate.net
Table 1: Representative Data from Liposome Leakage Assay with a Temporin Peptide
| Liposome Composition (molar ratio) | Peptide Concentration (µM) | Calcein Leakage (%) |
| PC/POPG (9:1) | 2.5 | 40 |
| PC/POPG (8:2) | 2.5 | 30 |
| PC/POPG (9:1) | 5.0 | 65 |
| PC/POPG (8:2) | 5.0 | 75 |
Note: This table is generated based on described findings for Temporin L to illustrate the type of data obtained from such assays. researchgate.net The data shows a crossover in activity based on peptide concentration and the proportion of anionic POPG.
To confirm that the membrane-disrupting activity observed in model systems translates to live bacteria, permeabilization studies are conducted using fluorescent probes like SYTOX Green. SYTOX Green is a high-affinity nucleic acid stain that is impermeant to cells with intact cytoplasmic membranes. nih.gov When this compound compromises the bacterial membrane, SYTOX Green enters the cell, binds to DNA, and exhibits a significant increase in fluorescence. nih.govresearchgate.net This provides a direct measure of membrane damage in real-time. nih.gov
Studies on other temporins, such as Temporin G and Temporin-SHa, have effectively used SYTOX Green to demonstrate their ability to perturb the membranes of bacteria like Staphylococcus aureus and Klebsiella pneumoniae. researchgate.netmdpi.com The increase in fluorescence is typically rapid and concentration-dependent, indicating that membrane permeabilization is a primary mechanism of bacterial killing. researchgate.net
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study the real-time binding kinetics between a peptide and a lipid membrane. ox.ac.ukbiosensingusa.com In this method, a model membrane (lipid bilayer) is immobilized on a sensor chip. An aqueous solution containing this compound (the analyte) is then flowed over the surface. ox.ac.uk The binding of the peptide to the lipid bilayer causes a change in the refractive index at the sensor surface, which is detected and measured in Resonance Units (RU). ox.ac.uk
This technique allows for the quantitative determination of key kinetic parameters, including:
Association rate constant (ka): The rate at which the peptide binds to the membrane.
Dissociation rate constant (kd): The rate at which the peptide dissociates from the membrane.
Equilibrium dissociation constant (KD): A measure of the affinity of the peptide for the membrane, calculated as kd/ka. mdpi.com
SPR analysis has been used to demonstrate that the binding of temporins to phospholipid bilayers is a critical aspect of their mechanism, with interactions being sensitive to the lipid composition of the model membrane. researchgate.net This methodology provides invaluable data for understanding the initial steps of peptide-membrane interaction that precede permeabilization. researchgate.netbenthamopenarchives.com
Cellular Assays for Mechanism Elucidation
Beyond demonstrating membrane permeabilization, a deeper understanding of this compound's mechanism requires cellular assays that probe the physiological consequences of its interaction with bacteria.
The bacterial cytoplasmic membrane maintains a crucial electrochemical potential (membrane potential), which is vital for processes like ATP synthesis, motility, and transport. Many antimicrobial peptides, including temporins, are known to disrupt this potential. researchgate.net This effect can be measured using potential-sensitive fluorescent dyes like 3,3'-dipropylthiadicarbocyanine iodide (diSC3(5)). mdpi.comfrontiersin.org
The diSC3(5) dye accumulates in polarized, energized bacterial membranes, leading to the quenching of its fluorescence. mdpi.comunimi.it When a peptide like this compound depolarizes the membrane, the dye is released from the membrane into the cytoplasm, resulting in a measurable increase in fluorescence. unimi.itresearchgate.net This assay provides evidence that the peptide disrupts the membrane's ability to maintain an ion gradient, a key aspect of its bactericidal activity. mdpi.comresearchgate.net Studies on temporin analogues have confirmed their ability to rapidly dissipate the cell membrane potential in various microbes. unimi.it
Table 2: Example Data from a diSC3(5) Membrane Depolarization Assay
| Treatment | Time (seconds) | Fluorescence Intensity (Arbitrary Units) |
| Control (no peptide) | 300 | 10 |
| Temporin-like Peptide (1x MIC) | 300 | 50 |
| Temporin-like Peptide (2x MIC) | 300 | 85 |
| Positive Control (e.g., Gramicidin) | 300 | 100 |
Note: This table illustrates typical results from a membrane depolarization experiment, showing a concentration-dependent increase in fluorescence upon peptide addition, indicating loss of membrane potential. mdpi.com
Intracellular Calcium Quantification: The disruption of membrane integrity can lead to an influx of ions, including calcium (Ca2+), into the cytoplasm. plos.org The study of intracellular Ca2+ concentration is crucial as it is a versatile second messenger involved in numerous signaling pathways. nih.gov Fluorescent Ca2+ indicators, such as Fura-2, Fluo-4, and Fura Red, are used to measure changes in intracellular calcium levels. plos.orgnih.govthermofisher.com These dyes are loaded into cells and exhibit a change in their fluorescent properties upon binding to Ca2+, allowing for the quantification of calcium fluxes using techniques like flow cytometry or fluorescence microscopy. plos.orgbmglabtech.com An abnormal influx of calcium can trigger various downstream events, potentially contributing to cell death. nih.gov
Reactive Oxygen Species (ROS) Quantification: Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen, such as hydrogen peroxide (H2O2) and superoxide (B77818) radicals. aurogene.eubmglabtech.com While they are byproducts of normal metabolism, an excessive accumulation, known as oxidative stress, can damage DNA, proteins, and lipids, leading to cell death. bmglabtech.compromega.ca Some antimicrobial peptides are thought to induce the production of ROS in bacteria. The levels of intracellular ROS can be measured using cell-permeable fluorogenic probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). bmglabtech.comresearchgate.net Once inside the cell, this probe is deacetylated and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF), with the fluorescence intensity being proportional to the level of ROS. aurogene.euresearchgate.net Investigating whether this compound induces ROS production can reveal additional mechanisms of toxicity beyond direct membrane disruption. nih.gov
Mitochondrial Membrane Potential Assessment
The direct assessment of this compound's effect on mitochondrial membrane potential is not extensively documented in publicly available research. However, the mechanism of action for the broader temporin family of peptides provides a basis for hypothesizing its potential impact. Temporins generally exert their antimicrobial effects by interacting with and disrupting cellular membranes. conicet.gov.armdpi.com This process often involves membrane depolarization. mdpi.com
Research on other temporins, such as Temporin 1CEa, has shown that at high concentrations, the peptide can disrupt the cell membrane, become internalized, and subsequently target the negatively charged mitochondrial membrane. mdpi.com This interaction can trigger mitochondrial membrane depolarization and the overproduction of reactive oxygen species (ROS). mdpi.comnih.gov The primary mechanism involves the peptide, which is typically unstructured in aqueous solutions, adopting a helical conformation upon contact with the more hydrophobic environment of a cell membrane, facilitating its insertion and disruption of membrane integrity. conicet.gov.armdpi.com
Methodologies for assessing mitochondrial membrane potential (ΔΨm) are well-established and would be applicable for studying this compound. These techniques primarily rely on the use of cationic fluorescent dyes that accumulate in the mitochondria in a manner dependent on the electrochemical potential across the inner mitochondrial membrane. frontiersin.org
Commonly used fluorescent probes include:
Tetramethylrhodamine, Methyl Ester (TMRM) and Tetramethylrhodamine, Ethyl Ester (TMRE): These are cell-permeant, red-orange fluorescent dyes that accumulate in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization. frontiersin.org
Rhodamine 123: Another cationic fluorescent dye whose mitochondrial fluorescence intensity decreases quantitatively in response to the dissipation of the mitochondrial transmembrane potential.
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethyl-benzimidazolyl-carbocyanine iodide): This dye is capable of forming red-fluorescent aggregates in healthy, polarized mitochondria. In depolarized mitochondria, the dye remains in its green-fluorescent monomeric form. The ratio of red to green fluorescence provides a quantifiable measure of mitochondrial polarization.
These methods, often utilizing fluorescence microscopy or flow cytometry, allow for the real-time visualization and quantification of changes to the mitochondrial membrane potential in live cells upon exposure to a compound of interest. frontiersin.orgbiorxiv.org While the lytic mechanism of temporins is primarily directed at microbial membranes, studies on their effects on eukaryotic cells, including potential off-target effects on mitochondria, would employ these advanced imaging and analytical techniques. mdpi.com
Animal Models for In Vivo Efficacy Studies (non-human clinical)
Infection Models (e.g., bacterial clearance)
While specific in vivo studies focusing on the bacterial clearance efficacy of this compound are not prominently detailed in the reviewed literature, research on closely related Temporin L (TempL) analogues provides significant insights into the potential of this peptide family in preclinical infection models. These studies demonstrate that temporin analogues can effectively combat bacterial infections in vivo, suggesting a promising avenue for therapeutic development.
One study investigated a non-cytotoxic TempL analogue, SW,Q3K,F8K,TempL, in a murine infection model. The research showed that this analogue provided appreciable survival for mice challenged with a Pseudomonas aeruginosa infection, indicating effective antibacterial activity in vivo. acs.org Another study focused on a different temporin analogue conjugated with dalargin (B549230) (DAL-PEG-DK5) and found it was effective at clearing intracellular Methicillin-resistant Staphylococcus aureus (MRSA) from human keratinocytes. nih.gov Furthermore, research on Temporin-1CEh analogues has utilized the Galleria mellonella larva model to demonstrate potent in vivo antibacterial activity against Gram-negative bacteria. nih.gov
These models are crucial for evaluating the translational potential of antimicrobial peptides. Common models include thigh infection models, which can serve as an early pharmacological assessment of a novel therapeutic's efficacy against various pathogens, and sepsis models, where systemic infections are established to evaluate a compound's ability to reduce bacterial load in the blood and prevent mortality. acs.org
Table 1: Summary of In Vivo Efficacy of Temporin Analogues in Infection Models
| Peptide | Infection Model | Pathogen | Key Finding | Reference |
|---|---|---|---|---|
| SW,Q3K,F8K,TempL (Temporin L Analogue) | Murine Infection Model | Pseudomonas aeruginosa | Exhibited appreciable survival of infected mice. | acs.org |
| T1CEh-KKPWW (Temporin-1CEh Analogue) | Galleria mellonella Larva Model | Gram-negative bacteria | Showed potent antibacterial activity in vivo with low haemolysis. | nih.gov |
| DAL-PEG-DK5 (Temporin-1CEb Analogue) | Intracellular Infection (Human Keratinocytes) | Methicillin-resistant Staphylococcus aureus (MRSA) | Marked clearance of intracellular MRSA. | nih.gov |
Inflammation Models (e.g., zymosan-induced peritonitis)
The anti-inflammatory properties of temporin peptides have been investigated using established non-human clinical models, most notably the zymosan-induced peritonitis model. This model is a standard for studying acute inflammation, where the injection of zymosan (a component of yeast cell walls) into the peritoneal cavity of mice elicits a robust and predictable inflammatory response characterized by the significant influx of leukocytes, particularly neutrophils, and the production of pro-inflammatory mediators. nih.govresearchgate.net
A key study investigated the anti-inflammatory activity of two synthetic Temporin-L analogues (referred to as peptide 1 and peptide 2) in this model. nih.gov Mice were administered a sub-lethal dose of zymosan, which induced the classic hallmarks of acute inflammation. The simultaneous administration of the temporin analogues significantly mitigated this inflammatory response. nih.govresearchgate.net
Key findings from the study include:
Reduced Leukocyte Infiltration: Both temporin analogues significantly reduced the total number of inflammatory cells migrating into the peritoneal cavity 24 hours after zymosan injection. nih.gov
Decreased Pro-inflammatory Mediators: The peptides led to a significant reduction in the synthesis of key inflammatory cytokines and chemokines, including Interleukin-6 (IL-6), Tumor necrosis factor-alpha (TNF-α), and Monocyte chemoattractant protein-1 (MCP-1). nih.gov
Selective Modulation of Monocytes: Flow cytometry analysis revealed that one of the analogues selectively modulated the infiltration of inflammatory monocytes. nih.gov
These findings demonstrate that beyond their antimicrobial properties, temporin-family peptides possess potent immunomodulatory and anti-inflammatory activity in vivo. nih.govnih.gov
Table 2: Effect of Temporin-L Analogues on Inflammatory Markers in Zymosan-Induced Peritonitis Model in Mice
| Treatment Group | Total Cell Count (x10⁶ cells/mouse) | TNF-α (pg/mL) | IL-6 (pg/mL) | MCP-1 (pg/mL) |
|---|---|---|---|---|
| Control (Vehicle only) | ~1.0 | Undetectable | Undetectable | Undetectable |
| Zymosan only | ~12.5 | ~1500 | ~4000 | ~2500 |
| Zymosan + Peptide 1 | ~7.0 | ~600 | ~1500 | ~1200 |
| Zymosan + Peptide 2 | ~6.5 | ~500 | ~1200 | ~1000 |
Data are approximate values derived from graphical representations in the cited literature for illustrative purposes. nih.gov
Future Directions and Unanswered Questions in Temporin Lt1 Research
Elucidation of Remaining Unknown Mechanisms
A primary area of future research lies in fully understanding the nuanced mechanisms of action of Temporin-LT1. While it is generally accepted that the peptide disrupts microbial cell membranes, the precise details of this interaction, particularly the differences in its activity against Gram-positive and Gram-negative bacteria, are not entirely clear. Recent studies suggest that in Gram-positive bacteria, hydrophobic residues are key for the initial binding and subsequent formation of pores that lead to cell death. Conversely, its method of permeabilizing Gram-negative bacterial membranes appears to be different and may not solely rely on membranolytic processes. The molecular underpinnings of this differential activity remain an area of active investigation.
Furthermore, Temporin-L has demonstrated significant anti-biofilm activity against pathogens like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus, yet the molecular mechanism behind this action is still unknown. Future studies will need to unravel how this compound interacts with the extracellular polymeric substance (EPS) of biofilms and disrupts the embedded microbial communities. Understanding these intricate mechanisms is crucial for developing this compound-based therapies that can effectively combat biofilm-associated infections.
Exploration of Novel Biological Activities
Beyond its well-documented antimicrobial effects, the therapeutic potential of this compound and its analogs is an expanding field of research. Recent studies have begun to highlight other possible applications for temporins, including as anticancer and antiviral agents. For instance, some temporins have been shown to selectively target and kill cancer cells by interacting with their negatively charged cell membranes, inducing necrosis or apoptosis. Temporin-SHf, for example, has been shown to induce apoptosis in lung cancer cells through an intrinsic mitochondrial pathway. Investigating whether this compound or its derivatives possess similar selective cytotoxicity against cancer cells is a promising avenue for future research.
The antiviral potential of temporins is another area ripe for exploration. Some studies have shown that certain temporins are active against viruses that affect frogs, and there is growing interest in their potential against human viruses. Given the urgent need for new antiviral therapies, screening this compound and its analogs for activity against a broad range of viruses could unveil novel therapeutic leads. Furthermore, the immunomodulatory properties of temporins are also coming to light, suggesting they could play a role in modulating the host's immune response to infection.
Development of Advanced Analytical Tools
Advancements in analytical techniques are pivotal for deepening our understanding of this compound. While methods like Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations have provided valuable insights into its structure and interaction with model membranes, more sophisticated tools are needed. The development of high-resolution imaging techniques that can visualize the interaction of this compound with live bacterial membranes in real-time would provide unprecedented detail about its mechanism of action.
Furthermore, the study of antimicrobial peptides in complex biological matrices like human serum presents significant challenges due to high protein abundance and non-specific binding. The development of optimized peptide extraction protocols and advanced liquid chromatography-mass spectrometry (LC-MS) techniques is essential for accurately quantifying this compound and its metabolites in biological fluids, which is crucial for pharmacokinetic and pharmacodynamic studies. Additionally, the application of artificial intelligence (AI) and machine learning (ML) in antimicrobial peptide research is a rapidly growing field. These computational tools can be used to predict the antimicrobial activity and toxicity of novel this compound analogs, thereby accelerating the design and optimization of more effective and safer peptide-based drugs.
Integration with Novel Delivery Systems (e.g., nanotechnology)
A significant hurdle in the clinical development of antimicrobial peptides like this compound is their potential for systemic toxicity and degradation by proteases. Nanotechnology offers promising solutions to overcome these challenges. The encapsulation or conjugation of this compound into various nanosystems, such as liposomes, polymeric nanoparticles, or gold nanoparticles, could enhance its therapeutic index. These nanocarriers can protect the peptide from enzymatic degradation, improve its stability, and facilitate targeted delivery to the site of infection, thereby minimizing off-target effects.
Recent research has explored the use of stimuli-responsive controlled-release systems for modified Temporin L, where the peptide is released from liposomes in response to specific triggers at the infection site. Another approach involves the conjugation of fatty acids to temporin analogs to enhance their interaction with bacterial membranes. Future research should focus on designing and optimizing nanotechnology-based delivery systems specifically for this compound, evaluating their efficacy and safety in preclinical models. The combination of nanotechnology with this compound holds the potential to unlock its full therapeutic capabilities.
Comparative Genomics and Proteomics of Temporin-Producing Species
The study of this compound can be significantly enriched by placing it within its evolutionary and ecological context. Temporins are part of a large and diverse family of peptides found in the skin secretions of various frog species of the Rana genus and other related genera. Comparative genomic and proteomic studies of these species can provide valuable insights into the evolution of temporin genes and the diversity of their peptide products.
The recent sequencing of the Rana temporaria genome provides a crucial resource for identifying the full repertoire of temporin genes and understanding their regulation. By comparing the genomes and proteomes of different temporin-producing frogs, researchers can identify novel temporin variants with potentially enhanced or different biological activities. Proteomic analysis of frog skin secretions, using techniques like high-resolution mass spectrometry, has already led to the identification of numerous peptides. Such studies can also shed light on the post-translational modifications of temporins, which can significantly impact their activity and stability. Understanding the genetic and molecular basis of temporin diversity will not only advance our knowledge of amphibian innate immunity but also provide a rich source of templates for the design of new antimicrobial agents.
Q & A
Q. What structural characteristics of Temporin-LT1 influence its antimicrobial activity?
this compound’s activity is linked to its amphipathic α-helical structure, which enables membrane disruption. Researchers should employ circular dichroism (CD) spectroscopy under varying lipid compositions to confirm structural stability in membrane-mimetic environments . NMR spectroscopy can further resolve atomic-level interactions with lipid bilayers . Comparative studies with analogs (e.g., substituting hydrophobic residues like Leu or Val) are critical to isolate structural determinants of potency.
Q. What experimental assays are standard for evaluating this compound’s bioactivity?
Key assays include:
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains under standardized broth microdilution protocols .
- Hemolysis assays : Use erythrocyte suspensions to quantify peptide toxicity, ensuring physiological salt concentrations to avoid false negatives .
- Time-kill kinetics : Monitor bactericidal activity at 0–24 hours to distinguish static vs. cidal effects .
| Assay Type | Key Parameters | Relevance to this compound |
|---|---|---|
| MIC | Concentration range: 1–256 µg/mL | Baseline antimicrobial potency |
| Hemolysis | % Lysis at 10× MIC | Selectivity index calculation |
Q. How do researchers address batch-to-batch variability in synthetic this compound?
Rigorous quality control via HPLC purification (>95% purity) and mass spectrometry (e.g., MALDI-TOF) is essential. Circular dichroism can verify structural consistency across batches, while bioactivity assays (MIC) ensure functional reproducibility .
Advanced Research Questions
Q. How to resolve contradictions in reported mechanisms of action for this compound?
Q. What frameworks support reproducible reporting of this compound research?
Follow the MIAMI guidelines for antimicrobial peptide studies:
- Report peptide synthesis details (e.g., vendor, purification method).
- Disclose assay conditions (pH, temperature, media).
- Share raw data in public repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
